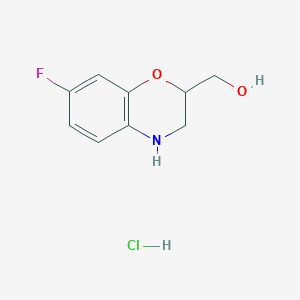

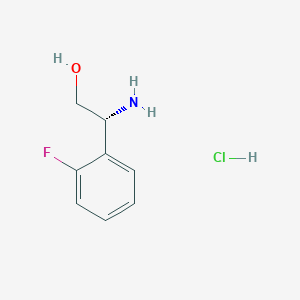

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1955556-82-7 . It has a molecular weight of 219.64 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for the compound is1S/C9H10FNO2.ClH/c10-6-1-2-8-9(3-6)13-7(5-12)4-11-8;/h1-3,7,11-12H,4-5H2;1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

“(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications

- Researchers have identified (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride as a positive allosteric modulator of AMPA receptors. These receptors are involved in synaptic transmission and memory processes .

- Beyond pharmacological applications, the compound has herbicidal potential. Scientists use it to study weed control and its selectivity toward desired crops.

AMPA Receptor Modulation

Herbicidal Properties

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that similar compounds, such as flumioxazin, act as inhibitors of protoporphyrinogen oxidase . This enzyme is crucial in the plant biosynthetic pathway for chlorophyll. Inhibition of this enzyme disrupts chlorophyll production, leading to stunted plant growth and ultimately death.

Biochemical Pathways

As mentioned above, (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride may affect the chlorophyll biosynthetic pathway by inhibiting the enzyme protoporphyrinogen oxidase . This disruption in chlorophyll production can lead to stunted plant growth and eventually death.

Result of Action

properties

IUPAC Name |

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-6-1-2-8-9(3-6)13-7(5-12)4-11-8;/h1-3,7,11-12H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLBDBYOGUEHST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(N1)C=CC(=C2)F)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2369871.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2369872.png)

![N-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2369876.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)

![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)

![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)